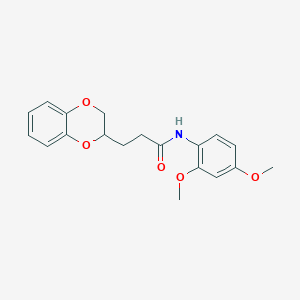
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide
Vue d'ensemble
Description
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide, also known as BDP, is a chemical compound that has been widely used in scientific research. BDP is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in epigenetic regulation. The inhibition of LSD1 by BDP has been shown to have significant implications in the fields of cancer research, neurology, and psychiatry.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide involves the inhibition of the LSD1 enzyme, which plays a critical role in epigenetic regulation. LSD1 is involved in the removal of methyl groups from histone proteins, which can lead to changes in gene expression. The inhibition of LSD1 by 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide leads to the accumulation of methyl groups on histone proteins, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide are complex and depend on the specific context of its use. In cancer cells, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to inhibit cell growth and induce apoptosis. In neurology, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In psychiatry, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide in lab experiments include its potent inhibitory effects on LSD1, its ability to induce changes in gene expression and cellular function, and its potential applications in cancer research, neurology, and psychiatry. The limitations of using 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide in lab experiments include its complex synthesis method, its potential toxicity, and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide. One potential direction is the development of more efficient and scalable synthesis methods for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide. Another potential direction is the investigation of the potential applications of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide in other fields, such as immunology and infectious diseases. Additionally, the development of novel LSD1 inhibitors based on the structure of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide could lead to the discovery of new drugs for the treatment of cancer, neurology, and psychiatry.
Applications De Recherche Scientifique
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential applications in cancer research, neurology, and psychiatry. In cancer research, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In psychiatry, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-13-7-9-15(18(11-13)23-2)20-19(21)10-8-14-12-24-16-5-3-4-6-17(16)25-14/h3-7,9,11,14H,8,10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEFTLGQTNSLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{7-[(2-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-methoxybenzamide](/img/structure/B4174603.png)
![2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4174606.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174614.png)
![2-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4174619.png)
![ethyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4174630.png)
![N-[4-({2-[(2-sec-butylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4174641.png)
![ethyl 6-amino-5-cyano-8'-ethyl-2,4',4',6'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4174648.png)
![12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4174655.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4174656.png)
![2-(3-chloro-4-methylphenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174661.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4174666.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4174692.png)